molecular formula C15H36N8 B2832834 1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine CAS No. 1234494-75-7

1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine

Cat. No.: B2832834
CAS No.: 1234494-75-7
M. Wt: 328.509
InChI Key: UECHIPVWNJCQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine-specific demethylase inhibitor (1C) (LSD inhibitor (1C)) is an inhibitor of LSD1, a repressive demethylase selective for histone H3 lysine 4 (H3K4). LSD inhibitor (1C) inhibits LSD1 activity by 85.9% when used at a concentration of 10 µM. It increases the level of H3K4 methylation, including H3K4me1 and H3K4me2 but not H3K9me2 levels, in HCT116 human colon carcinoma cells. LSD inhibitor (1C) also induces re-expression of the Wnt signaling pathway proteins secreted frizzle-related protein 1 (SFRP1), SFRP4, and SFRP5, as well as the transcription factor GATA5, which are aberrantly silenced in HCT116 cells.

Properties

IUPAC Name

1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36N8/c1-16-14(17-2)22-12-6-10-20-8-5-9-21-11-7-13-23-15(18-3)19-4/h20-21H,5-13H2,1-4H3,(H2,16,17,22)(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHIPVWNJCQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCNCCCNCCCNC(=NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
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1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Reactant of Route 4
Reactant of Route 4
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Reactant of Route 5
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Reactant of Route 6
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine

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